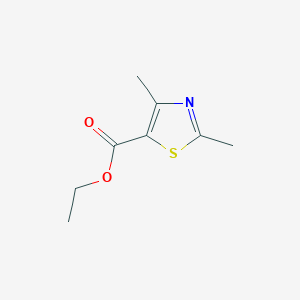

Ethyl 2,4-dimethylthiazole-5-carboxylate

Beschreibung

Significance of the Thiazole (B1198619) Ring System in Medicinal and Synthetic Chemistry

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govnih.gov Its presence is noted in natural products like Vitamin B1 (Thiamine) and in the core structure of antibiotics such as penicillin. nih.govresearchgate.net The versatility of the thiazole ring allows it to serve as a synthon for producing a wide range of new chemical entities with diverse therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govresearchgate.netsemanticscholar.org

The aromatic nature of the thiazole ring, resulting from the delocalization of pi (π) electrons, provides multiple reactive sites suitable for various chemical reactions. researchgate.net This reactivity has been exploited by medicinal chemists to design and synthesize novel drug candidates with improved potency and desired pharmacokinetic profiles. bohrium.com Numerous clinically approved drugs incorporate the thiazole moiety, underscoring its importance in pharmaceutical development. nih.govbohrium.com

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Sulfathiazole | Antimicrobial | An early synthetic antimicrobial agent. nih.gov |

| Ritonavir | Antiretroviral | Used in the treatment of HIV/AIDS. nih.govbohrium.com |

| Dasatinib | Anticancer | A targeted therapy for certain types of leukemia. nih.gov |

| Meloxicam | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID). wikipedia.org |

| Febuxostat | Antihyperuricemic | Used for treating gout and hyperuricemia. google.com |

Historical Perspectives on Thiazole Synthesis and Functionalization

The chemistry of thiazoles has been developing steadily since the pioneering work of chemists like Hantzsch and Hofmann. nih.govsemanticscholar.org The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the oldest and most widely utilized methods for creating the thiazole ring. chemhelpasap.comsynarchive.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgchemhelpasap.com The process is known for its simplicity and generally high yields. chemhelpasap.commdpi.com

Another notable historical method is the Cook-Heilbron thiazole synthesis, discovered in 1947. wikipedia.org This reaction forms 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide under mild conditions. wikipedia.org While the Hantzsch synthesis is more commonly employed due to its versatility in introducing a variety of substituents, the Cook-Heilbron method was significant for providing access to 5-aminothiazoles, which were previously a less explored class of compounds. wikipedia.org Over the years, numerous modifications and new synthetic routes have been developed, but these classical methods laid the essential groundwork for thiazole chemistry. researchgate.netmdpi.com

Positioning Ethyl 2,4-dimethylthiazole-5-carboxylate as a Key Intermediate and Scaffold in Contemporary Research

This compound is a highly functionalized thiazole derivative that serves as a valuable heterocyclic building block in drug discovery and organic synthesis. caymanchem.com Its structure, featuring methyl groups at the 2- and 4-positions and an ethyl carboxylate group at the 5-position, offers specific points for further chemical modification.

This compound is primarily used as an intermediate in the synthesis of more complex molecules. For instance, it is a key intermediate for the preparation of Febuxostat, a drug used to treat hyperuricemia and gout. google.com The structure of this compound allows for targeted modifications, making it a useful scaffold for developing new therapeutic agents. caymanchem.comontosight.ai Its role as a precursor highlights the importance of simple, functionalized thiazoles in building the complex architectures required for modern pharmaceuticals.

| Property | Value | Source |

|---|---|---|

| CAS Number | 7210-77-7 | caymanchem.comjk-sci.com |

| Molecular Formula | C8H11NO2S | caymanchem.comjk-sci.com |

| Formula Weight | 185.24 g/mol | jk-sci.comcenmed.com |

| Melting Point | 48-50 °C | jk-sci.com |

| Appearance | Crystalline solid | caymanchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOIIRQIGYJTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345334 | |

| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-77-7 | |

| Record name | Ethyl 2,4-dimethyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,4 Dimethylthiazole 5 Carboxylate

Classical and Established Synthetic Routes to the Thiazole (B1198619) Core

The foundational methods for constructing the thiazole ring have been adapted and refined over time to produce specific derivatives like Ethyl 2,4-dimethylthiazole-5-carboxylate.

Hantzsch Thiazole Synthesis and its Adaptations for this compound

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone reaction for forming the thiazole ring. synarchive.com The classical approach involves the reaction between a thioamide and an α-haloketone. synarchive.com

For the specific synthesis of this compound, this method is adapted by reacting thioacetamide (B46855) (providing the 2-methyl group) with an α-halo derivative of ethyl acetoacetate (B1235776) , such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate . The reaction proceeds via a cyclocondensation mechanism. The sulfur atom of the thioacetamide attacks the electrophilic carbon of the α-halo ester, leading to an intermediate that subsequently cyclizes and dehydrates to form the final aromatic thiazole ring. This versatile method provides a direct route to the target compound's specific substitution pattern. scribd.comgoogle.com

Condensation Reactions Involving α-Halo Carbonyl Compounds and Thioamides/Thioureas

Building on the principles of the Hantzsch synthesis, various condensation reactions are employed to generate the thiazole core. The reaction between an α-halo carbonyl compound and a thioamide or thiourea (B124793) is a widely used and reliable method. orgsyn.orgorganic-chemistry.org For instance, the synthesis of 2,4-dimethylthiazole (B1360104) has been successfully achieved using chloroacetone and thioacetamide . orgsyn.org

In the context of this compound, the key starting materials are thioacetamide and ethyl 2-chloroacetoacetate . The cyclization of these precursors directly yields the desired product. A patent for a related compound details a similar process where a substituted thiobenzamide (B147508) is cyclized with ethyl 2-chloroacetoacetate in isopropanol, demonstrating the industrial applicability of this condensation strategy. google.com This approach is fundamental to the construction of many substituted thiazole-5-carboxylates. dergipark.org.tr

Facile Synthesis Approaches (e.g., using ethyl acetoacetate and thioacetamide)

More direct and simplified methods have been developed to streamline the synthesis. A notable facile approach involves the in situ generation of the required α-halo carbonyl compound from a readily available precursor. Instead of starting with ethyl 2-chloroacetoacetate, the synthesis can begin with ethyl acetoacetate . researchgate.net

In this procedure, ethyl acetoacetate is first halogenated using a reagent like N-bromosuccinimide (NBS) . The resulting α-bromo intermediate is not isolated but is immediately reacted with thioacetamide in the same reaction vessel. This condensation and subsequent cyclization yield this compound. This method is advantageous as it uses commercially available starting materials and simplifies the handling procedures. researchgate.net

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, reduced environmental impact, and procedural simplicity. These principles have been applied to the synthesis of this compound through one-pot protocols and microwave-assisted strategies.

One-Pot Telescoped Synthesis Protocols for this compound

A practical and efficient one-pot procedure for synthesizing thiazole-5-carboxylates has been reported, starting from ethyl acetoacetate , N-bromosuccinimide (NBS) , and a thiourea or its derivative. researchgate.netbepls.com This method, which can be adapted for this compound using thioacetamide, has been shown to dramatically increase yields compared to conventional two-step methods (e.g., from less than 11% to 72% for a related 2-amino derivative). researchgate.net The process involves the initial bromination of ethyl acetoacetate, followed by the addition of the thioamide, all within a single reaction flask, leading to the final cyclized product under mild conditions. researchgate.net Similar one-pot, two-step processes have also been developed for related dihydrothiazole carboxylates. researchgate.net

| Starting Materials | Reagents | Key Features | Reported Yield (Analog) |

| Ethyl Acetoacetate, Thioacetamide | N-Bromosuccinimide (NBS) | One-pot, mild conditions | 72% researchgate.net |

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis is a prominent green chemistry technique that utilizes microwave irradiation to heat reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. bepls.comrsc.org

The synthesis of various thiazole derivatives, including structurally similar ethyl thiazole carboxylates, has been successfully achieved using microwave assistance. researchgate.netnih.govresearchgate.net For example, the synthesis of ethyl-2-amino-4-methylthiazol-5-carboxylate has been facilitated by this method. researchgate.net These strategies typically involve the same core reactants as classical syntheses but complete the reaction in minutes rather than hours. researchgate.net Applying this technology to the condensation of thioacetamide and ethyl 2-chloroacetoacetate offers a rapid, high-yielding, and environmentally benign route to this compound. bepls.commdpi.com

| Synthesis Type | Reactants | Conditions | Advantages |

| Microwave-Assisted | Thioacetamide, Ethyl 2-chloroacetoacetate | Microwave Irradiation | Reduced reaction time (minutes vs. hours), High yields researchgate.netnih.gov |

Catalytic Methodologies in Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. wikipedia.orgcutm.ac.in It involves the reaction of an α-haloketone with a thioamide. wikipedia.org In the context of this compound, the key reactants are ethyl 2-chloroacetoacetate and thioacetamide. While the reaction can be performed thermally, often in a suitable solvent, the use of catalysts can offer significant advantages, including milder reaction conditions, shorter reaction times, and improved yields.

Several catalytic approaches have been documented for Hantzsch-type syntheses. Green and efficient methods have been developed utilizing reusable solid acid catalysts. For instance, silica-supported tungstosilisic acid has been successfully employed as a recyclable catalyst in a one-pot, multi-component procedure for generating substituted Hantzsch thiazole derivatives, achieving yields between 79% and 90%. mdpi.comresearchgate.netbepls.com

Base catalysts are also commonly used to facilitate the condensation. Weak bases can promote the reaction by neutralizing the hydrogen halide formed as a byproduct. A patented method for a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, uses sodium carbonate in an ethanol (B145695) solution. google.com In this process, ethyl 2-chloroacetoacetate is added dropwise to a heated solution of thiourea and sodium carbonate. google.com Triethylamine is another base that has been used to catalyze the formation of 2-substituted thiazole derivatives. analis.com.my

Furthermore, some modern protocols aim for catalyst-free and environmentally benign conditions. One-pot syntheses under microwave irradiation in solvents like PEG-400 have been developed for related structures, demonstrating that the Hantzsch reaction can be efficient without any catalyst. bepls.com

| Catalyst/Condition | Reactant Types | Key Features | Yield Range |

| Silica Supported Tungstosilisic Acid | α-haloketone, thiourea, aldehydes | Green, reusable catalyst, one-pot synthesis. mdpi.comresearchgate.net | 79-90% mdpi.combepls.com |

| Sodium Carbonate | Ethyl 2-chloroacetoacetate, thiourea | Mild base catalyst, one-pot synthesis. google.com | >98% google.com |

| Triethylamine | α-halocarbonyls, thioamides | Base catalyst. analis.com.my | Not specified |

| Catalyst-Free (Microwave) | Acetyl acetone/ethyl acetoacetate, NBS, thiourea | Green chemistry approach, rapid reaction. bepls.com | Excellent yields bepls.com |

Preparation of Precursors and Related Intermediates for this compound Synthesis

The primary precursors required for the Hantzsch synthesis of this compound are thioacetamide, which provides the N-C-S backbone fragment and the 2-methyl group, and ethyl 2-chloroacetoacetate, which serves as the C-C-C fragment incorporating the 4-methyl and 5-carboxylate groups.

Thioacetamide Preparation

Thioacetamide is a crucial organosulfur compound that serves as a source of the thioamide functional group. chemeurope.comwikipedia.org

From Acetamide (B32628) and Phosphorus Pentasulfide : The most common laboratory and industrial preparation of thioacetamide involves the reaction of acetamide with phosphorus pentasulfide (P₄S₁₀). chemeurope.comwikipedia.orgblogspot.com The reaction is typically performed by heating a mixture of the two solids. blogspot.com

CH₃C(O)NH₂ + 1/4 P₄S₁₀ → CH₃C(S)NH₂ + 1/4 P₄S₆O₄ wikipedia.org

From Acetonitrile (B52724) and Hydrogen Sulfide : An alternative route involves the reaction of acetonitrile with hydrogen sulfide. chemicalbook.comgoogle.com This reaction can be catalyzed by various agents, including bases or solid catalysts like SiO₂Al₂O₃ gel, and is generally run under pressure at elevated temperatures (100-200 °C). google.com

| Method | Reactants | Key Conditions |

| Thionation of Amide | Acetamide, Phosphorus Pentasulfide | Heating the mixture to 60°C, temperature can rise to 80-100°C. blogspot.com |

| Reaction with H₂S | Acetonitrile, Hydrogen Sulfide | Requires pressure and temperatures of 100-200°C; can be base-catalyzed. google.com |

Ethyl 2-chloroacetoacetate Preparation

Ethyl 2-chloroacetoacetate is a key intermediate in the synthesis of many pharmaceuticals. guidechem.com It is typically prepared by the chlorination of ethyl acetoacetate at the α-position.

Chlorination with Sulfonyl Chloride : A common method for synthesizing ethyl 2-chloroacetoacetate is the reaction of ethyl acetoacetate with sulfonyl chloride (SO₂Cl₂). guidechem.comgoogle.com The reaction conditions can be controlled to achieve selective monochlorination. One procedure involves adding sulfonyl chloride dropwise to ethyl acetoacetate at a low temperature (-5 to 10°C), followed by a reaction period at a slightly higher temperature (20-25°C). guidechem.comgoogle.com Another patented method describes dropping sulfonyl chloride into ethyl acetoacetate at higher temperatures of 80-100°C. google.com

Chlorination with Thionyl Chloride : Thionyl chloride (SOCl₂) can also be used as the chlorinating agent. This process involves the condensation reaction between ethyl acetoacetate and thionyl chloride, often in a solvent such as n-heptane, dichloroethane, or toluene, at temperatures ranging from 75 to 95°C. chemicalbook.comchemicalbook.com

| Method | Reactants | Key Conditions |

| Sulfonyl Chloride Chlorination | Ethyl acetoacetate, Sulfonyl Chloride | Dropwise addition at -5 to 10°C, followed by reaction at 20-25°C for 4 hours. google.com |

| Thionyl Chloride Chlorination | Ethyl acetoacetate, Thionyl Chloride | Reaction in a solvent (e.g., n-heptane) at 75-95°C for 5.5-9 hours. chemicalbook.comchemicalbook.com |

Chemical Reactivity and Derivatization Strategies of Ethyl 2,4 Dimethylthiazole 5 Carboxylate

Transformations at the Ester Functionality

The ester group at the C5 position is the most reactive site for chemical modification, providing a gateway to key intermediates such as carboxylic acids, amides, and hydrazides.

The saponification of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation, rendering the molecule amenable to a broader range of coupling reactions. This hydrolysis is typically achieved under basic conditions.

The standard procedure involves refluxing the ethyl ester in a solution of an alkali metal hydroxide, such as sodium hydroxide, in a mixed aqueous-alcoholic solvent system. chemicalbook.com The reaction proceeds to completion, and after workup involving acidification, 2,4-Dimethylthiazole-5-carboxylic acid can be isolated in high yields. chemicalbook.com This carboxylic acid is a crucial building block for further derivatization, particularly for the synthesis of amides and for accessing rearrangements that proceed via the carboxyl group. semanticscholar.orgcaymanchem.com

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 10% Sodium Hydroxide (NaOH) | Ethanol (B145695)/Water | Reflux, 4 hours | 90% | chemicalbook.com |

The synthesis of 2,4-dimethylthiazole-5-carboxamides is a common objective in drug discovery programs. Direct amidation of the ethyl ester with amines is generally inefficient and not a preferred route. researchgate.net The more successful and widely adopted strategy involves a two-step process: initial hydrolysis of the ester to 2,4-dimethylthiazole-5-carboxylic acid, followed by a coupling reaction with the desired amine.

This subsequent amidation can be achieved through several standard methods:

Activation with Coupling Agents: The carboxylic acid is activated in situ using common peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). This method facilitates amide bond formation under mild conditions. researchgate.net

Conversion to Acyl Chloride: A more reactive intermediate, the acyl chloride, can be formed by treating the carboxylic acid with reagents like oxalyl chloride or thionyl chloride. mdpi.com The resulting acyl chloride readily reacts with primary or secondary amines to yield the corresponding amide.

| Strategy | Reagents | Intermediate | Reference |

|---|---|---|---|

| Peptide Coupling | EDC, HOBt, Amine | Activated Ester | researchgate.net |

| Acyl Chloride Formation | Oxalyl Chloride or SOCl₂, then Amine | Acyl Chloride | mdpi.com |

The conversion of the ethyl ester to 2,4-dimethylthiazole-5-carbohydrazide (B1363531) is a direct and efficient reaction. This transformation is typically accomplished by reacting the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol. chemicalbook.comprepchem.com The reaction is usually driven to completion by heating under reflux. The resulting carbohydrazide (B1668358) is a stable, crystalline solid that serves as a valuable intermediate. cymitquimica.comchemimpex.com Its primary utility lies in its role as a precursor for the synthesis of acyl azides for Curtius rearrangements and for the construction of various other heterocyclic systems. semanticscholar.org

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Ethanol | Reflux | 2,4-Dimethylthiazole-5-carbohydrazide | chemicalbook.comprepchem.com |

The synthesis of acyl azides from the ester functionality opens the door to powerful rearrangement reactions, most notably the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This process allows for the conversion of the carboxylic acid derivative into a primary amine with the loss of one carbon atom. The synthetic sequence begins with the 2,4-dimethylthiazole-5-carbohydrazide obtained in the previous step.

The established pathway involves the following steps:

Diazotization: The carbohydrazide is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures to form the corresponding 2,4-dimethylthiazole-5-carbonyl azide. nih.gov

Curtius Rearrangement: The acyl azide, which can be unstable, is often not isolated but is subjected to thermal decomposition in an inert solvent. nih.govnrochemistry.com It rearranges with the loss of nitrogen gas (N₂) to form an isocyanate intermediate. wikipedia.org

Trapping the Isocyanate: The highly reactive isocyanate can be trapped with various nucleophiles. Reaction with water leads to the formation of an unstable carbamic acid, which decarboxylates to yield 5-amino-2,4-dimethylthiazole. If the rearrangement is performed in an alcoholic solvent (e.g., ethanol), the isocyanate is trapped to form a stable carbamate (B1207046) derivative. organic-chemistry.org

This rearrangement is a valuable tool for introducing an amino group at the C5 position of the thiazole (B1198619) ring.

Reactions at the Thiazole Ring System

The thiazole ring, in general, is considered an electron-deficient heterocyclic system. This is due to the inductive electron-withdrawing effect of the electronegative nitrogen and sulfur atoms. ias.ac.in Consequently, the thiazole nucleus is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. ias.ac.in

In the specific case of this compound, the potential for EAS is further diminished by several factors:

Deactivating Substituent: The C5 position, which is the most common site for electrophilic attack on an unsubstituted thiazole, is occupied by a powerful electron-withdrawing ethyl carboxylate group. This group further deactivates the entire ring system towards electrophiles.

Blocked Positions: The C2 and C4 positions are already substituted with methyl groups.

Given this substitution pattern and the inherent electronic properties of the ring, this compound is not expected to undergo electrophilic aromatic substitution under standard conditions. Attempting such reactions would likely require harsh conditions that could lead to the degradation of the starting material rather than clean substitution. Therefore, functionalization of the thiazole ring core is typically achieved through the construction of the ring from appropriately substituted precursors rather than by post-synthesis modification via EAS.

Nucleophilic Substitution Reactions

The ester group at the C5 position of this compound is a prime site for nucleophilic acyl substitution. This allows for the introduction of a variety of functional groups, significantly altering the compound's properties and providing intermediates for further synthesis. A prominent example of this reactivity is the conversion of the ethyl ester into a carbohydrazide.

This transformation is typically achieved by reacting the parent ester with hydrazine hydrate, often under reflux conditions in a solvent like ethanol. The resulting 2,4-dimethylthiazole-5-carbohydrazide is a key intermediate for building more complex molecular architectures. farmaciajournal.com The high nucleophilicity of hydrazine allows it to readily attack the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.

The resulting hydrazide is a versatile building block. For instance, it can be condensed with various aldehydes and ketones to form hydrazone derivatives. Furthermore, these hydrazides are crucial precursors for the synthesis of various five-membered heterocycles. kau.edu.sa

Table 1: Nucleophilic Substitution at the Ester Group

| Reactant | Reagent | Product | Reaction Type |

|---|

Ring Modification and Rearrangement Studies (e.g., N-oxide rearrangements)

Modification of the thiazole ring itself, particularly through N-oxidation, offers another avenue for derivatization. The nitrogen atom in the thiazole ring can be oxidized to form the corresponding thiazole N-oxide. wikipedia.org This transformation is typically carried out using strong oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid (HOF) in acetonitrile (B52724). wikipedia.orgwustl.eduresearchgate.net

The formation of the N-oxide alters the electronic properties of the thiazole ring, influencing its reactivity in subsequent reactions. Thiazole N-oxides have been shown to be useful substrates in palladium-catalyzed C-H arylation reactions, where the N-oxide group can direct the reaction to the C2 position. wikipedia.org

Furthermore, heterocyclic N-oxides are known to undergo rearrangement reactions, often induced by photochemical or thermal conditions. researchgate.net While specific rearrangement studies on this compound N-oxide are not extensively detailed, analogous systems suggest the possibility of ring-opening and re-cyclization pathways to form isomeric structures, such as isothiazole (B42339) or pyrazole (B372694) derivatives, under irradiation. researchgate.net

Functionalization at Methyl Substituents

The two methyl groups at the C2 and C4 positions of the thiazole ring are also amenable to chemical modification, providing a route to introduce diverse side chains.

Halogenation Reactions (e.g., with thionyl chloride)

The methyl groups on the thiazole ring can be halogenated, a critical first step for further functionalization. A notable reaction involves heating 2,4-dimethylthiazole-5-carboxylic acid with thionyl chloride (SOCl₂). This process not only converts the carboxylic acid to its acid chloride but also results in the chlorination of the methyl groups. researchgate.net The reaction proceeds via a presumed intermediate, likely involving the formation of a trichloromethyl derivative. researchgate.net This type of reactivity highlights that methyl groups on heteroaromatic rings can be activated towards halogenation under certain conditions.

Table 2: Halogenation of Methyl Groups

| Starting Material | Reagent | Key Transformation | Product Type |

|---|

Introduction of Oxygenated Side Chains

Once halogenated, the methyl substituents become excellent electrophilic sites for introducing oxygenated functionalities via nucleophilic substitution. The resulting chloromethyl groups can react with various oxygen-containing nucleophiles.

For example, hydrolysis of the chlorinated methyl groups, which can occur by treatment with water or a base, would yield hydroxymethyl or carboxylic acid functionalities. The reaction of 2,4-dimethylthiazole-5-carboxylic acid with thionyl chloride, followed by hydrolysis, has been observed to yield 4-methylthiazole-2,5-dicarboxylic acid, demonstrating the conversion of the C2-methyl group into a carboxylic acid. researchgate.net This indicates a sequence of chlorination to a trichloromethyl group, followed by hydrolysis. Similarly, reaction with alkoxides would lead to the formation of ether linkages.

Cyclization Reactions and Formation of Fused Heterocyclic Systems from this compound Derivatives

Derivatives of this compound are valuable precursors for synthesizing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. The strategy typically involves converting the C5-ester into a more reactive functional group that can participate in a cyclization reaction with an appropriate partner.

As mentioned previously, the ester can be converted to the corresponding carbohydrazide. farmaciajournal.com This hydrazide derivative is a key intermediate for constructing fused ring systems. For example, the hydrazide can be reacted with various reagents to form fused five-membered rings like oxadiazoles (B1248032) or triazoles. farmaciajournal.com Condensation with aldehydes followed by oxidative cyclization or reaction with reagents like acetic anhydride (B1165640) can lead to the formation of fused systems such as thiazolo[5,4-e] kau.edu.sawustl.eduresearchgate.netoxadiazines. farmaciajournal.com

Thiazole derivatives can also undergo cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles at high temperatures. These reactions can lead to the formation of pyridine (B92270) systems after the extrusion of sulfur. wikipedia.org This approach allows for the transformation of the thiazole ring into a different heterocyclic core, expanding the molecular diversity accessible from the starting material. The formation of fused systems like thiazolo[5,4-d]thiazoles has also been reported from related building blocks, highlighting the potential for creating complex heterocyclic structures. mdpi.com

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2,4 Dimethylthiazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Ethyl 2,4-dimethylthiazole-5-carboxylate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the two methyl groups, the ethyl ester moiety, and any protons on the thiazole (B1198619) ring or its substituents.

The protons of the methyl groups attached to the thiazole ring at positions 2 and 4 typically appear as sharp singlet signals in the upfield region of the spectrum. The ethyl group of the ester function gives rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a pattern indicative of ethyl group spin-spin coupling. The chemical shifts of these protons can be influenced by the electronic environment of the thiazole ring and the presence of other substituents. In some derivatives, the protons on the thiazole ring itself can provide valuable structural information. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound and its Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-CH₃ (at C2) | 2.5 - 2.8 | Singlet |

| Thiazole-CH₃ (at C4) | 2.4 - 2.7 | Singlet |

| Ester -OCH₂CH₃ | 4.1 - 4.4 | Quartet |

| Ester -OCH₂CH₃ | 1.2 - 1.5 | Triplet |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the thiazole ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp², sp³, carbonyl).

The spectrum will show characteristic peaks for the carbons of the thiazole ring, the two methyl groups, the ethyl ester group, and the carbonyl carbon of the ester. The quaternary carbons of the thiazole ring (C2, C4, and C5) and the carbonyl carbon typically appear in the downfield region of the spectrum. The carbons of the methyl and ethyl groups are found in the upfield region. The precise chemical shifts provide valuable data for confirming the substitution pattern on the thiazole ring. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Ester C=O | 160 - 165 |

| Thiazole C2 | 165 - 170 |

| Thiazole C4 | 150 - 155 |

| Thiazole C5 | 115 - 120 |

| Ester -OCH₂CH₃ | 60 - 65 |

| Thiazole-CH₃ (at C2) | 18 - 22 |

| Thiazole-CH₃ (at C4) | 15 - 19 |

| Ester -OCH₂CH₃ | 13 - 16 |

Note: These are estimated chemical shift ranges and can be influenced by the molecular context.

For more complex derivatives or in cases of ambiguous signal assignments in 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. rsc.org These methods provide correlation information between different nuclei, which helps in piecing together the molecular structure.

Commonly used 2D NMR experiments for thiazole derivatives include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, which can help in determining the stereochemistry and conformation of the molecule. rsc.orgresearchgate.net

These advanced techniques have been successfully used to elucidate the structures of newly synthesized imidazole-2,3-dihydrothiazole derivatives and carborane-substituted benzothiazoles. rsc.orgacs.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The FT-IR spectrum of this compound will show characteristic absorption bands for the C=O of the ester, C-O stretching, C-H stretching of the alkyl groups, and vibrations associated with the thiazole ring.

The most prominent peak is typically the C=O stretching vibration of the ester group, which appears as a strong band in the region of 1700-1730 cm⁻¹. The C-N and C=C stretching vibrations of the thiazole ring also give rise to characteristic bands in the fingerprint region of the spectrum. tsijournals.com

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | Stretching | 1700 - 1730 | Strong |

| C=N (Thiazole) | Stretching | 1600 - 1650 | Medium |

| C=C (Thiazole) | Stretching | 1450 - 1550 | Medium |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong |

Note: The exact positions and intensities of the bands can be affected by the molecular environment.

Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For thiazole derivatives, Raman spectroscopy can provide valuable information about the vibrations of the heterocyclic ring. The C-S stretching and ring deformation modes of the thiazole ring are often more easily observed in the Raman spectrum than in the FT-IR spectrum. The C=C and C=N stretching vibrations of the thiazole ring also give rise to distinct Raman signals. The technique has been used to study the vibrational modes of various thiazole-containing compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is instrumental in probing the electronic structure of molecules. By observing the absorption and emission of electromagnetic radiation in the ultraviolet and visible regions, researchers can characterize the chromophoric systems within a molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the conjugated systems within this compound. The thiazole ring, substituted with methyl groups and an ethyl carboxylate group, constitutes the primary chromophore. This system contains π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which can undergo electronic transitions upon absorption of UV radiation.

The absorption spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic thiazole ring. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the nitrogen or sulfur heteroatoms to a π* antibonding orbital. For this compound, a maximum absorption (λmax) has been reported at approximately 260 nm, which is characteristic of the electronic transitions within the substituted thiazole ring system.

Table 1: UV-Vis Absorption Data for this compound

| Compound | λmax (nm) | Associated Transitions |

| This compound | 260 | π → π* and n → π* |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (molecular formula C₈H₁₁NO₂S), the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (approximately 185.25 amu). The fragmentation of this molecular ion provides a structural fingerprint. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org Expected fragmentation patterns for this molecule would involve:

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion [M - 45]⁺.

Loss of an ethyl radical (•CH₂CH₃): Leading to an [M - 29]⁺ ion.

McLafferty rearrangement: If sterically possible, this could lead to the elimination of a neutral ethylene (B1197577) molecule.

Cleavage of the thiazole ring: The stable aromatic ring can also fragment under high energy, leading to characteristic smaller ions.

Analysis of these fragments allows for the confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the calculated monoisotopic mass is 185.05106 Da. uni.lu HRMS can experimentally verify this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. This technique is crucial for confirming the identity of newly synthesized compounds and for identifying known compounds in complex mixtures. Predicted m/z values for various adducts that could be observed in HRMS are listed below. uni.lu

Table 2: Predicted HRMS Data for Adducts of this compound

| Adduct Type | Calculated m/z |

| [M+H]⁺ | 186.05834 |

| [M+Na]⁺ | 208.04028 |

| [M-H]⁻ | 184.04378 |

| [M+NH₄]⁺ | 203.08488 |

| [M+K]⁺ | 224.01422 |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. For thiazole derivatives, crystallographic studies confirm the planarity of the thiazole ring and provide precise measurements of the C-S, C-N, and C=C bond lengths, which are indicative of the ring's aromatic character. Furthermore, these studies reveal the conformation of substituent groups and the packing of molecules within the crystal lattice, which is dictated by various intermolecular interactions.

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. unist.ac.krtandfonline.comnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions involved in intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The surface is color-coded to highlight contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii sum.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiazole Derivative

| Contact Type | Contribution (%) | Description |

| H···H | 37.6% | Represents the most significant contribution, typical for organic molecules. |

| O···H/H···O | 16.8% | Indicates the presence of hydrogen bonding or close van der Waals contacts. |

| S···H/H···S | 15.4% | Highlights the role of the sulfur heteroatom in intermolecular interactions. |

| N···H/H···N | 13.0% | Points to hydrogen bonding involving the nitrogen heteroatom. |

| C···H/H···C | 7.6% | Represents weaker C-H···π or other van der Waals interactions. |

| Data is representative, based on findings for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov |

Computational and Theoretical Investigations of Ethyl 2,4 Dimethylthiazole 5 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. These theoretical methods provide insights that complement and often predict experimental findings.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For related thiazole (B1198619) compounds, DFT studies, often employing basis sets like 6-311G(d,p), have been used to determine the most stable conformation and to calculate thermodynamic properties. However, specific optimized coordinates and energetic values for Ethyl 2,4-dimethylthiazole-5-carboxylate are not documented in the existing literature.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions and Bonding Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. This analysis involves locating bond critical points (BCPs) and evaluating the properties of the electron density at these points. Such analysis would be crucial for understanding the nature of covalent bonds within the thiazole ring and the ester group of this compound, as well as potential intermolecular interactions in its crystalline state. Studies on other heterocyclic systems have successfully used AIM to elucidate hydrogen bonding and other weak interactions, but this analysis has not been published for the title compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these delocalizations. For a molecule like this compound, NBO analysis could reveal important insights into the electronic communication between the thiazole ring, the methyl groups, and the ethyl carboxylate substituent. While NBO studies have been conducted on various substituted thiazoles, specific data on donor-acceptor interactions and stabilization energies for this compound are absent from current scientific publications.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry also offers powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

Calculation of NMR Chemical Shifts (e.g., GIAO approach)

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.com This technique, typically performed on a DFT-optimized geometry, can predict the ¹H and ¹³C NMR spectra of a molecule. mdpi.com Comparing calculated chemical shifts with experimental data is a standard method for structure verification. Although experimental NMR data may exist for this compound, theoretical calculations using the GIAO method to assign and understand these shifts have not been reported.

Simulation of UV-Vis Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This analysis provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such a study would identify the key molecular orbitals involved in the electronic transitions of this compound. While TD-DFT has been effectively used to study the spectra of many organic chromophores, including other thiazole derivatives, a specific computational UV-Vis spectrum for the title compound is not available in the literature.

Vibrational Frequency Analysis

A cornerstone of computational chemistry, vibrational frequency analysis, predicts the infrared and Raman spectra of a molecule. For this compound, this analysis would be performed using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p).

The analysis identifies the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. For instance, characteristic vibrational frequencies would be expected for the C=O stretching of the ester group, C=N and C=C stretching within the thiazole ring, and various C-H stretching and bending modes of the methyl and ethyl groups.

The computed frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectroscopic data. A detailed assignment of each calculated frequency to a specific vibrational mode provides a comprehensive understanding of the molecule's dynamic behavior.

Table 1: Hypothetical Vibrational Frequencies for this compound (Note: This table is illustrative and not based on actual published data for this specific compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1720 |

| C=N Stretch (Thiazole) | ~1600 |

| C=C Stretch (Thiazole) | ~1550 |

| C-H Stretch (Aromatic/Alkyl) | ~2900-3100 |

| C-O Stretch (Ester) | ~1250 |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. It is visualized as a 3D map where different colors represent varying electrostatic potentials. For this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the thiazole ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich thiazole ring, while the LUMO may be centered on the carboxylate group.

Reactivity Descriptors and Site Selectivity Prediction

Fukui Functions and Local Softnesses for Electrophilic and Nucleophilic Sites

To quantify the reactivity of specific atomic sites within this compound, Fukui functions (f(r)) and local softnesses (s(r)) are calculated. These descriptors are derived from the changes in electron density as electrons are added or removed.

fukui+ (for nucleophilic attack): Indicates the sites most likely to accept an electron.

fukui- (for electrophilic attack): Pinpoints the sites most prone to donating an electron.

fukui0 (for radical attack): Identifies the sites susceptible to radical reactions.

Local softness is related to the Fukui function and the global softness of the molecule, providing another measure of site-specific reactivity. For this compound, the nitrogen and oxygen atoms would likely exhibit high values for electrophilic attack, while certain carbon atoms on the thiazole ring might be more susceptible to nucleophilic attack.

Thermodynamic Parameter Calculations for Reaction Feasibility

Computational methods can also be used to calculate key thermodynamic parameters for reactions involving this compound. These parameters, including standard enthalpy (ΔH°), standard entropy (ΔS°), and Gibbs free energy (ΔG°), are crucial for determining the spontaneity and feasibility of a chemical process.

By calculating these values for a proposed reaction, researchers can predict whether the reaction will be exothermic or endothermic and whether it will proceed spontaneously under standard conditions. These calculations are invaluable for understanding reaction mechanisms and designing efficient synthetic routes.

Biological Activity and Pharmacological Potential of Thiazole Containing Compounds Derived from Ethyl 2,4 Dimethylthiazole 5 Carboxylate

Antimicrobial Activities

Thiazole (B1198619) derivatives are recognized for their significant antimicrobial properties, which are attributed to the unique structural features of the thiazole ring. ijpsjournal.comresearchgate.netijpsjournal.com The incorporation of this heterocyclic moiety into various molecular scaffolds has led to the development of compounds with a broad spectrum of activity against pathogenic bacteria and fungi. biointerfaceresearch.comnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Thiazole-containing compounds derived from ethyl 2,4-dimethylthiazole-5-carboxylate have demonstrated considerable efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that these derivatives can exhibit potent bactericidal activity. researchgate.net

Studies have evaluated newly synthesized thiazole derivatives against various bacterial strains, revealing significant inhibitory effects. For instance, certain novel thiazole hydrazines were screened against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com Some of these compounds, particularly those with a methoxy (B1213986) group, showed better antibacterial activity against E. coli than the standard ampicillin (B1664943). nanobioletters.com Similarly, other synthesized series of 2,4,5-trisubstituted thiazoles displayed inhibitory effects against three Gram-positive strains, with some analogs being twice as active as ampicillin against Bacillus subtilis. kau.edu.sa

The antibacterial potency is often influenced by the nature and position of substituents on the thiazole ring. For example, the presence of electron-withdrawing groups can enhance activity. biointerfaceresearch.com The amphiphilic nature of some thiazole derivatives facilitates their penetration into bacterial cell membranes, contributing to their effectiveness against both Gram-positive and Gram-negative species. mdpi.com In one study, nineteen out of thirty synthesized thiazole compounds displayed obvious antibacterial potential, with particular effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net Another investigation into benzothiazole-based thiazole derivatives showed that compounds with chloro and phenyl groups demonstrated broad-spectrum activity comparable to standard drugs against Bacillus subtilis and Escherichia coli. ekb.eg

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Thiazole Hydrazines (4b, 4h) | E. coli | 62.5 | nanobioletters.com |

| Thiazole Hydrazines (various) | S. aureus | > Ampicillin (100 µg/mL) | nanobioletters.com |

| Trisubstituted Thiazole (54) | S. aureus | 6.25 (Equipotent to Ampicillin) | researchgate.net |

| Trisubstituted Thiazoles (6d, 6f, 12f) | B. subtilis | 2x more active than Ampicillin | kau.edu.sa |

| Trisubstituted Thiazoles (6d, 6f) | S. aureus | 6.25 (Equipotent to Ampicillin) | kau.edu.sa |

| Heteroaryl Thiazole (Compound 3) | Resistant E. coli | Higher potential than Ampicillin | nih.gov |

| Thiazole-based Schiff base | E. coli | 14.40 ± 0.04 mm inhibition zone | ijpsjournal.com |

| Thiazole-based Schiff base | S. aureus | 15.00 ± 0.01 mm inhibition zone | ijpsjournal.com |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. researchgate.net These compounds have shown inhibitory activity against various fungal pathogens, most notably species from the Candida and Aspergillus genera. nanobioletters.comkau.edu.sa

Several studies have highlighted compounds with promising antifungal effects. For example, certain thiazole hydrazine (B178648) derivatives exhibited better antifungal activity against Candida albicans than the standard Griseofulvin. nanobioletters.com In another study, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.govnih.gov The lipophilicity of these derivatives was found to be related to their high antifungal activity. nih.govnih.gov

The structural modifications on the thiazole core play a crucial role in determining the antifungal potency. Research on 2,4,5-trisubstituted thiazoles found that compounds featuring a thiosemicarbazide (B42300) function possessed appreciable antifungal activity against C. albicans. kau.edu.sa Similarly, heteroaryl thiazole derivatives have been evaluated, showing better antifungal than antibacterial activity, with MIC values ranging from 0.06 to 0.47 mg/mL. nih.govresearchgate.net The presence of a -C=N spacer in the thiazole structure has also been identified as beneficial for antifungal behavior. mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

| Thiazole Hydrazines (4b, 4g, 4j) | C. albicans | 250 µg/mL | nanobioletters.com |

| Trisubstituted Thiazole (6d) | C. albicans | 50% less active than Clotrimazole | kau.edu.sa |

| Heteroaryl Thiazole (Compound 9) | Various Fungi | 0.06–0.23 mg/mL | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | C. albicans | 0.008–7.81 µg/mL | nih.gov |

Mechanism of Antimicrobial Action (e.g., targeting specific enzymes)

The antimicrobial effects of thiazole derivatives are mediated through various mechanisms of action that interfere with essential microbial cellular processes. One of the primary modes of action involves the inhibition of key bacterial enzymes. Thiazole compounds have been identified as potent inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. nih.gov Specifically, certain benzothiazole (B30560) derivatives have shown powerful inhibitory activity against S. aureus topoisomerase IV and E. coli DNA gyrase. nih.gov The ability of some of these compounds to simultaneously inhibit both enzymes (GyrB and ParE subunits) results in a very low frequency of bacterial resistance. nih.gov

Another identified mechanism is the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. nih.govresearchgate.net In the context of antifungal activity, thiazole derivatives are thought to act via inhibition of 14α-lanosterol demethylase, an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.net Disrupting this pathway compromises the integrity of the fungal cell membrane. nih.gov Furthermore, the amphiphilic nature of some thiazole derivatives allows them to easily embed within and disrupt the microbial cell membrane, contributing to their broad-spectrum activity. mdpi.com

Anticancer Activity

The thiazole scaffold is a key structural component in a variety of synthetic molecules that exhibit potent anticancer activities. nih.govresearchgate.netresearchgate.net Derivatives synthesized from this compound have been extensively studied for their ability to inhibit the growth of various cancer cell lines through diverse mechanisms. researchgate.netdergipark.org.tr

Cytotoxic Effects on Various Human Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of thiazole derivatives against a wide array of human cancer cell lines. These include, but are not limited to, breast adenocarcinoma (MCF-7), non-small cell lung cancer (A549, NCI-H460), colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and central nervous system (CNS) cancer (SF-268). nih.govnih.govmdpi.comnih.gov

For instance, a series of novel thiazole-naphthalene derivatives exhibited moderate to potent antiproliferative activity on MCF-7 and A549 cancer cell lines, with one compound (5b) showing IC50 values of 0.48 µM and 0.97 µM, respectively. nih.gov In another study, thiazole derivatives containing chlorine (11c and 6g) were identified as the most potent compounds against HepG-2, MCF-7, and HCT-116 cell lines, with IC50 values as low as 3 µg/mL for MCF-7. nih.gov

The combination of different chemical moieties with the thiazole ring often dictates the cytotoxic efficacy. A study synthesizing acetamide (B32628) derivatives of ethyl (4-methyl-thiazol-5-yl)carboxylate found that a compound combining ester groups on thiazole and thiazoline (B8809763) (compound 3g) was significantly more effective than doxorubicin (B1662922) against SHSY-5Y neuroblastoma cells. dergipark.org.trresearchgate.net The broad spectrum of activity is a notable feature, with some derivatives showing efficacy against dozens of different tumor cell lines in screenings conducted by the National Cancer Institute (NCI). researchgate.net

Table 3: Cytotoxic Effects of Selected Thiazole Derivatives on Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Thiazole-naphthalene (5b) | MCF-7 (Breast) | 0.48 | nih.gov |

| Thiazole-naphthalene (5b) | A549 (Lung) | 0.97 | nih.gov |

| Chlorine-containing Thiazole (11c) | MCF-7 (Breast) | ~6.8 (3 µg/mL) | nih.gov |

| Chlorine-containing Thiazole (11c) | HepG-2 (Liver) | ~9.0 (4 µg/mL) | nih.gov |

| Thiazole/Thiazoline combo (3g) | SHSY-5Y (Neuroblastoma) | More effective than Doxorubicin | dergipark.org.trresearchgate.net |

| N,4-diaryl-1,3-thiazole-2-amine (1) | SGC-7901 (Gastric) | Submicromolar level | researchgate.net |

| Thiazole-Coumarin Hybrid (6a) | MCF-7 (Breast) | 0.82 | nih.gov |

Modulation of Cellular Pathways (e.g., EGFR, PI3K/mTOR inhibition)

The anticancer activity of thiazole derivatives is often rooted in their ability to modulate critical cellular signaling pathways that are dysregulated in cancer. nih.gov A key pathway frequently targeted is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and angiogenesis. nih.govnih.gov

Studies have shown that certain thiazole derivatives can act as potent inhibitors of enzymes within this pathway. For example, a series of thiazoline and thiazolidinone-based 4-hydroxycoumarin (B602359) derivatives were synthesized and evaluated as inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR dual kinase. nih.govresearchgate.net The binding of growth factors to EGFR typically initiates the PI3K/AKT/mTOR pathway; therefore, dual inhibition can lead to a more potent anticancer effect. nih.gov One of the synthesized thiazole-coumarin hybrids (compound 6a) demonstrated the highest inhibition of this signaling pathway. nih.govbohrium.com

Other mechanisms of action have also been identified. Some thiazole derivatives function as tubulin polymerization inhibitors. nih.gov By binding to the colchicine (B1669291) binding site of tubulin, these compounds disrupt microtubule dynamics, which blocks cell division during mitosis and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest

Thiazole derivatives have demonstrated significant potential as anticancer agents by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells.

Research into a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones revealed that compound 4c was particularly effective against MCF-7 and HepG2 cancer cell lines. mdpi.com This compound was found to interfere with the cell cycle distribution, causing an accumulation of MCF-7 cells at the pre-G1 peak, which rose from 2.02% in untreated cells to 37.36% in treated cells. mdpi.com Furthermore, compound 4c significantly increased the percentage of cells undergoing both early and late-stage apoptosis. mdpi.com The percentage of early apoptosis in treated MCF-7 cells increased by 43.9-fold (to 22.39%) and late apoptosis by 32.8-fold (to 9.51%) compared to the untreated control. mdpi.com

In a separate study, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives were evaluated for their cytotoxic effects. nih.gov Among the synthesized compounds, 5b was the most potent against MCF-7 cells, while compounds 5k and 5g showed strong activity against MDA-MB-468 and PC-12 cells, respectively. nih.gov Evidence from DNA fragmentation and caspase-3 activity suggests that the cytotoxic mechanism of these compounds is related to the induction of apoptosis through the intrinsic pathway. nih.gov

Another study focused on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The hit compound, acylated ester 4 , induced apoptosis in MCF-7 cells, with a significant 26.86% reduction in cell viability. mdpi.com Flow cytometry analysis showed that this compound increased the early apoptotic cell population by 2.3 times and the late apoptotic population by 6.6 times compared to the control. mdpi.com

Similarly, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated as potential anticancer agents. Derivative 19 was found to arrest breast cancer cells at the G2/M phase of the cell cycle and significantly increased early apoptosis to 15%. rsc.org

Table 1: Effects of Thiazole Derivatives on Apoptosis and Cell Cycle Arrest

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 | Induces cell cycle arrest at pre-G1 phase (37.36%); Increases early (22.39%) and late (9.51%) apoptosis. | mdpi.com |

| Compound 5b | MCF-7 | Potent cytotoxic activity; Induces apoptosis via the intrinsic pathway. | nih.gov |

| Acylated ester 4 | MCF-7 | Reduces cell viability by 26.86%; Increases early and late apoptotic populations. | mdpi.com |

| Derivative 19 | MCF-7 | Arrests cell cycle at G2/M phase; Increases early apoptosis to 15%. | rsc.org |

Anti-inflammatory Properties

The thiazole scaffold is a key component in compounds designed to exhibit anti-inflammatory activity. These derivatives often work by inhibiting the production of pro-inflammatory mediators.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed to evaluate their impact on the production of pro-inflammatory cytokines in LPS-induced RAW264.7 cells. nih.gov Among these, compound 13b , substituted with 2-chloropropylcarbonyl, was identified as the most potent in the series, demonstrating significant inhibition of NO, IL-6, and TNF-α. nih.gov

Another study highlighted the anti-inflammatory effects of 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid , a newly developed thiazole derivative. nih.gov In an animal model of diabetes, this compound attenuated hyperglycemia, glucose intolerance, and insulin (B600854) resistance, with its therapeutic effects attributed to its anti-inflammatory and antioxidant properties. nih.gov The versatility of the thiazole core in producing anti-inflammatory effects is well-recognized in the field of medicinal chemistry. nih.gov

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

| Compound | Model | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 13b | LPS-induced RAW264.7 cells | Inhibition of pro-inflammatory cytokines NO, IL-6, and TNF-α. | nih.gov |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Streptozotocin-induced diabetic rats | Attenuation of inflammation and oxidative stress. | nih.gov |

Antioxidant Capacity

Derivatives of thiazole have been extensively studied for their ability to counteract oxidative stress by scavenging free radicals.

In one study, a series of carbazole-based 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their antioxidant activity. researchgate.net Several of these compounds, namely 3a, 3b, 3d-f, and 3i , demonstrated higher antioxidant activity than the standard antioxidant Butylhydroxytoluene (BHT). researchgate.net

Another research effort focused on novel N-methyl substituted thiazole-derived polyphenolic compounds. nih.gov The antioxidant capacity of these compounds was validated through multiple assays, including ABTS, DPPH, RP, TAC, FRAP, and CUPRAC. The in vitro evaluation revealed that compounds 7j and 7k exhibited significantly enhanced antioxidant activity, surpassing that of established standards like ascorbic acid and Trolox. nih.gov

Furthermore, a series of 2,4-dichlorothiazolyl thiazolidine-2,4-dione derivatives were tested for their antioxidant properties. researchgate.net These compounds showed a strong capacity to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). Specifically, compound Ic displayed the best superoxide (B77818) anion scavenging activity. researchgate.net The antioxidant activities of 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid have also been well-documented, contributing to its therapeutic effects. nih.gov

Table 3: Antioxidant Activity of Thiazole Derivatives

| Compound/Series | Assay(s) | Key Findings | Reference |

|---|---|---|---|

| Compounds 3a, 3b, 3d-f, 3i | DPPH radical scavenging | Showed higher antioxidant activity than the standard BHT. | researchgate.net |

| Compounds 7j, 7k | ABTS, DPPH, RP, TAC, FRAP, CUPRAC | Exhibited significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |

| Compound Ic | Superoxide anion scavenging, DPPH | Showed the best superoxide anion scavenging activity; strong DPPH radical scavenging. | researchgate.net |

Other Reported Biological Activities

Beyond the aforementioned properties, thiazole derivatives have shown promise in several other therapeutic areas.

Thiazole-containing compounds, particularly thiazolidinediones, are well-known for their antidiabetic properties. A series of thiazolyl-2,4-thiazolidinediones were prepared and tested for their insulinotropic activities in INS-1 cells. nih.govresearchgate.net Compounds If and IIa demonstrated a significant insulinotropic effect. nih.gov Thiazole derivatives like rosiglitazone (B1679542) and pioglitazone (B448) are known to target PPARγ, a key regulator of glucose metabolism. rasayanjournal.co.in More recent research has shown that thiazole derivatives can also target other enzymes involved in diabetes, such as α-amylase and α-glucosidase. rasayanjournal.co.in The compound 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid has also been shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rats. nih.gov

The search for new antiepileptic drugs has led to the investigation of various thiazole derivatives. A study on new 5-substituted 2-imino-4-thiazolidinone derivatives identified active compounds in a pentylenetetrazole (PTZ)-induced seizure model. nuph.edu.ua Another study synthesized thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores. mdpi.com Among these, compounds Ib , IId , and IIj showed excellent anticonvulsant activity in both PTZ-induced and maximal electroshock seizure (MES) tests. mdpi.com Additionally, a study of an annulated triazolo-thiadiazine derivative revealed carbamazepine-like activity in various seizure models. biomedpharmajournal.org The 1,3,4-thiadiazole (B1197879) nucleus is also recognized as an important class of compounds for developing new anticonvulsant drugs. nih.govecronicon.net

The emergence of drug-resistant tuberculosis has necessitated the search for new antitubercular agents. A series of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates were screened for in vitro activity against Mycobacterium tuberculosis H37Rv. japsonline.comjapsonline.com Several compounds in this series were found to be active at various concentrations. japsonline.comjapsonline.com Another class of compounds, 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, has also been identified as a valuable antitubercular chemotype with growth inhibitory activity against M. tuberculosis strains. nih.gov Furthermore, a series of 2-mercaptobenzothiazole (B37678) derivatives have been synthesized and shown to be potent antitubercular compounds that target the Mtb NDH-2 enzyme. nih.gov

Table 4: Summary of Other Biological Activities

| Activity | Compound Class / Example | Model / Target | Key Findings | Reference |

|---|---|---|---|---|

| Antidiabetic | Thiazolyl-2,4-thiazolidinediones (If , IIa ) | INS-1 cells | Significant insulinotropic effect. | nih.gov |

| Anticonvulsant | Thiazole-thiazolidinones (Ib , IId , IIj ) | PTZ and MES seizure models | Excellent anticonvulsant activity. | mdpi.com |

| Antitubercular | Ethyl indolizine-1-carboxylates | M. tuberculosis H37Rv | Active against the sensitive strain. | japsonline.comjapsonline.com |

| Antitubercular | 2-mercaptobenzothiazole derivatives | Mtb NDH-2 enzyme | Potent antitubercular activity. | nih.gov |

Anti-HIV Activity

The thiazole nucleus is a crucial component in a variety of biologically active compounds, including some with significant antiviral properties. globalresearchonline.netnih.gov The well-known anti-HIV medication ritonavir, for instance, incorporates a thiazole ring in its structure, highlighting the importance of this scaffold in antiviral drug design. globalresearchonline.net Research into derivatives of this compound and related thiazole structures has uncovered promising candidates for new anti-HIV therapies.

Several thiazolyl thiourea (B124793) derivatives have been developed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Within these series, specific compounds have demonstrated potent activity, with subnanomolar IC50 values for the inhibition of HIV replication. nih.gov One particularly promising derivative, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea, not only showed high potency against wild-type HIV-1 but also against NNRTI-resistant strains, with a selectivity index greater than 100,000. nih.gov

Other research has focused on different modifications of the thiazole core. For example, 2-trifluoromethylthiazole-5-carboxamides have been investigated as analogues of anti-HIV agents that work by impacting HIV mRNA processing. nih.gov This mechanism involves blocking the expression of essential viral proteins like group-specific antigen (Gag) and envelope (Env) by reducing the accumulation of their corresponding mRNAs. nih.gov

The broad anti-HIV potential of the thiazole scaffold is further supported by studies on various hybrids and related structures, such as isothiazoles and thiadiazoles. researchgate.netresearchgate.netnih.gov While some series of synthesized derivatives, like certain pyrazolo[4,5-e] nih.govnih.govmdpi.comthiadiazines, did not show activity against HIV-1 in cell cultures, others have shown specific activity against HIV-2 or moderate potency against HIV-1. nih.govnih.govresearchgate.net These findings underscore the versatility of the thiazole ring and its derivatives as a foundation for developing novel antiretroviral agents that can target different aspects of the HIV life cycle. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. These investigations typically involve systematic modifications of the core thiazole structure and analyzing the resulting changes in efficacy.

The biological efficacy of thiazole derivatives is highly sensitive to modifications of substituents on the thiazole ring and its associated functional groups. Research has demonstrated that even minor structural changes can lead to significant variations in activity.

One comprehensive study on thiazole derivatives designed as inhibitors of cancer cell migration revealed clear SAR trends. nih.govacs.org Modifications to the N-alkyl substitution on the thiazole nitrogen had a profound impact on antimigration activity. A systematic increase in the length of the alkyl chain led to a corresponding increase in potency. For instance, extending the chain from an n-propyl group to an n-dodecyl group resulted in a more than 12-fold increase in inhibitory activity, with the IC50 value dropping from 0.292 μM to 0.024 μM. nih.govacs.org Conversely, the introduction of unsaturation, such as changing an allyl group to a propynyl (B12738560) group, caused a significant loss of activity. nih.govacs.org

The position of substituents is also critical. In a series of thiazolidine-2,4-dione analogs, shifting an ethoxy group on the benzylidene ring from the 4-position to the 2-position significantly enhanced the compounds' ability to inhibit cell proliferation and induce apoptosis. nih.gov Similarly, studies on other thiazole derivatives have shown that the nature of the substituent on a benzylidene moiety can either increase or decrease cytotoxic activity against cancer cell lines. mdpi.com